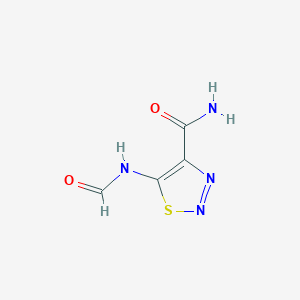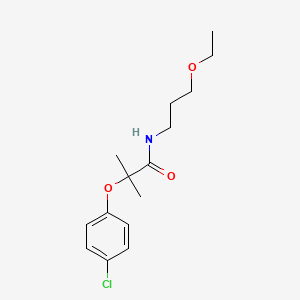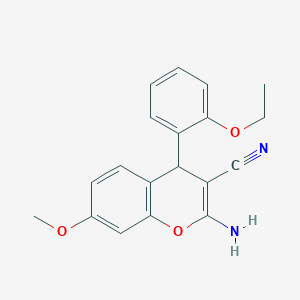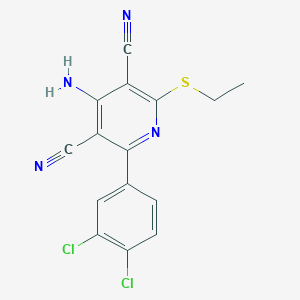![molecular formula C13H13N3 B14941361 N-Phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B14941361.png)
N-Phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and industry. This compound features a cyclopenta[d]pyrimidine core fused with a phenylamine group, making it a versatile molecule for various synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions often involve the use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as both reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like t-BuOOH in the presence of catalysts such as Mn(OTf)2.
Reduction: Typically involves hydrogenation reactions.
Substitution: Alkylation and acylation reactions using alkylating agents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: t-BuOOH (65% in H2O) at 25°C.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products
Aplicaciones Científicas De Investigación
N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may inhibit the hedgehog signaling pathway by binding to specific receptors or enzymes involved in the pathway . This inhibition can lead to the suppression of tumor growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives .
- N-(6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)-N(3),N(3)-DIMETHYL-1,3-PROPANEDIAMINE DIETHANEDIOATE .
- N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid .
Uniqueness
N-(6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL)-N-PHENYLAMINE stands out due to its unique structural combination of a cyclopenta[d]pyrimidine core with a phenylamine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H13N3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
N-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H13N3/c1-2-6-11(7-3-1)15-13-14-9-10-5-4-8-12(10)16-13/h1-3,6-7,9H,4-5,8H2,(H,14,15,16) |
Clave InChI |
UXRKXKZLGXJKTH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CN=C(N=C2C1)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Furylcarbonyl)piperazino]-2-butyn-1-one](/img/structure/B14941292.png)



![2-{[(4,4,8-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl]sulfanyl}benzoic acid](/img/structure/B14941316.png)
![[4-(1,3-Benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B14941317.png)
![5-[8-Fluoro-6-{[4-(4-fluorophenyl)piperazino]methyl}-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14941319.png)
![4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14941334.png)
![9-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14941338.png)

![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-ethylbutanamide](/img/structure/B14941345.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B14941349.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B14941356.png)
![1-hydroxy-4,4,6,8,9-pentamethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941367.png)
